molecular formula C4H5BN2O2 B108616 5-Pyrimidinylboronic acid CAS No. 109299-78-7

5-Pyrimidinylboronic acid

Cat. No. B108616
CAS RN: 109299-78-7
M. Wt: 123.91 g/mol
InChI Key: HZFPPBMKGYINDF-UHFFFAOYSA-N
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Description

5-Pyrimidinylboronic acid, or 5-PBA, is a boronic acid derivative of pyrimidine that has been used in a variety of scientific research applications. It is a versatile molecule, with a wide range of potential applications in a variety of fields. It is a relatively new compound, having only been discovered in the late 1990s, and is becoming increasingly popular in the scientific community.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

  • Synthesis and Antimicrobial Evaluation : The synthesis of compounds involving 5-pyrimidinylboronic acid, like 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, has shown higher antimicrobial activity against Staphylococcus aureus, demonstrating its potential in antimicrobial applications (Vlasov et al., 2018).
  • Antibacterial and Antifungal Activity : Novel thiazolo[3,2-a]pyrimidine derivatives, synthesized using this compound, exhibited significant antibacterial and antitubercular activities, highlighting its usefulness in combating various infections (Cai et al., 2016).

Cancer Research and Treatment

  • Oncological Applications : The use of this compound in the synthesis of compounds like 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid has shown potential in the treatment of osteoporosis and could have implications in cancer treatment (Coleman et al., 2004).
  • DNA Interaction for Cancer Therapy : Enhancing the cellular uptake of Py–Im polyamides through modifications including this compound could be crucial in controlling the intracellular concentration of these compounds, potentially valuable for future cancer therapies (Meier et al., 2012).

Polymerization and Material Science

  • Ring-Opening Polymerization : Boric acid derivatives, including this compound, have been used as catalysts in the ring-opening polymerization of e-caprolactone, indicating its role in polymer science and potential for creating new materials (Ren et al., 2015).

DNA Sensing and Gene Therapy

  • DNA Sensing : Novel functionalized pyrroles, including compounds synthesized with this compound, were used to construct label-free gene sensors, demonstrating the application of this compound in gene therapy and DNA sensing (Peng et al., 2007).

Mechanism of Action

Target of Action

It is known that boronic acids, in general, have a high affinity for diols, which are present in many biological molecules .

Mode of Action

5-Pyrimidinylboronic acid is a heteroarylpyrimidine derivative that is often used in Suzuki cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bonding that is widely used in organic synthesis . The boronic acid moiety of the compound can form stable boronate complexes with diols, which can then undergo transmetallation with a palladium complex to form a new carbon-carbon bond .

Biochemical Pathways

Given its use in suzuki cross-coupling reactions, it can be inferred that it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is soluble in ether, methanol, dmso, and thf , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In the context of Suzuki cross-coupling reactions, it serves as a key reagent in the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Additionally, the efficiency of Suzuki cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .

Safety and Hazards

5-Pyrimidinylboronic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name

pyrimidin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O2/c8-5(9)4-1-6-3-7-2-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFPPBMKGYINDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383574
Record name 5-Pyrimidinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109299-78-7
Record name 5-Pyrimidinylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Pyrimidinylboronic acid
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Synthesis routes and methods I

Procedure details

The title compounds, Example 14, 15 and 16, were obtained using a procedure analogous to that described in Example 8, using pyridine-3-ylboronic acid (24 mg, 0.20 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 14, 100 mg, 0.15 mmol); pyridine-4-ylboronic acid (26 mg, 0.21 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 15, 105 mg, 0.16 mmol) and pyrimidin-5-ylboronic acid (13 mg, 0.10 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 16, 50 mg, 0.08 mmol), respectively, to afford the title compound Example 14 as a light brown solid (MS m/z: 661(M+1); title compound Example 15 as a light yellow solid; and title compound Example 16 (MS m/z: 662(M+1).
[Compound]
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Example 14
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title compounds
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24 mg
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Synthesis routes and methods II

Procedure details

In a manner similar to that described previously (Example 1, Steps 1-4 and Example 3, Step 4), compound 37G was subjected to the following sequence: hydantoin formation with (NH4)2CO3/KCN, hydrolysis with LiOH, methyl ester formation with SOCl2/MeOH, reduction with NaBH4, and cyclization with BrCN to provide (±)-37H (LCMS m/z 295/297, MH+). Final Suzuki coupling with pyrimidine-5-boronic acid afforded the title compound (±)-37. LCMS m/z 295 (MH+).
[Compound]
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compound 37G
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(NH4)2CO3 KCN
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methyl ester
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reactant
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SOCl2 MeOH
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of pyrimidin-5-ylboronic acid in the nickel-catalyzed reactions described in the research?

A1: Pyrimidin-5-ylboronic acid plays a crucial role in dictating the reaction pathway in nickel-catalyzed transformations of tert-cyclobutanols. [] Unlike phenylboronic acid, which leads to ring-contraction products (cyclopropyl aryl methanones), pyrimidin-5-ylboronic acid enables a selective ring-opening/isomerization reaction, yielding 1-aryl butan-1-ones. [] This suggests a distinct interaction of pyrimidin-5-ylboronic acid with the nickel catalyst and/or reaction intermediates, influencing the reaction outcome.

Q2: Are there other applications of pyrimidin-5-ylboronic acid in organic synthesis?

A2: Yes, besides its role in nickel-catalyzed reactions, pyrimidin-5-ylboronic acid and its derivatives, such as (pyrimidin-5-yl)trifluoroborates, have been investigated in coupling reactions with heterocyclic halides. [] These reactions offer a valuable synthetic route for the preparation of diversely substituted pyrimidine derivatives, which are important building blocks in medicinal chemistry and materials science.

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